

# "2-Nitro-3-(trifluoromethyl)phenol" CAS number and molecular structure

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## Compound of Interest

Compound Name: 2-Nitro-3-(trifluoromethyl)phenol

Cat. No.: B045065

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## An In-depth Technical Guide to 2-Nitro-3-(trifluoromethyl)phenol

CAS Number: 386-72-1

Molecular Formula:  $C_7H_4F_3NO_3$

Molecular Weight: 207.11 g/mol

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Nitro-3-(trifluoromethyl)phenol**. The information is intended for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

**2-Nitro-3-(trifluoromethyl)phenol** is a solid, light yellow to yellow compound.<sup>[1][2]</sup> Key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	386-72-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	207.11 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Solid, Light yellow to yellow	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	69 - 71 °C	<a href="#">[1]</a>
74 °C	<a href="#">[5]</a>	
Boiling Point (Predicted)	236.4 ± 40.0 °C	<a href="#">[2]</a>
Density (Predicted)	1.554 ± 0.06 g/cm <sup>3</sup>	<a href="#">[2]</a>
pKa (Predicted)	5.66 ± 0.10	<a href="#">[2]</a>
InChI	1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H	<a href="#">[1]</a> <a href="#">[4]</a>
InChIKey	KLWSGZHZNIOCPO-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a>
SMILES	Oc1cccc(c1--INVALID-LINK--=O)C(F)(F)F	<a href="#">[5]</a>

## Molecular Structure

The molecular structure of **2-Nitro-3-(trifluoromethyl)phenol** consists of a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the third position.

Synonyms:

- 2-Hydroxy-6-(trifluoromethyl)nitrobenzene[\[2\]](#)[\[4\]](#)
- 3-Hydroxy-2-nitrobenzotrifluoride[\[2\]](#)[\[4\]](#)

- [alpha,alpha,alpha-trifluoro-2-nitro-m-cresol](#)<sup>[2][4]</sup>

## Experimental Data

### Synthesis

Detailed experimental protocols for the synthesis of **2-Nitro-3-(trifluoromethyl)phenol** are not readily available in the surveyed literature. However, general synthetic strategies for related compounds, such as the nitration of phenols and the synthesis of trifluoromethyl-substituted phenols, can provide a conceptual basis. The synthesis of the isomeric compound, 2-nitro-4-(trifluoromethyl)phenol, for instance, involves the reaction of 2-nitro-4-(trifluoromethyl)chlorobenzene with sodium hydroxide in dimethyl sulfoxide.

### Spectroscopic Data

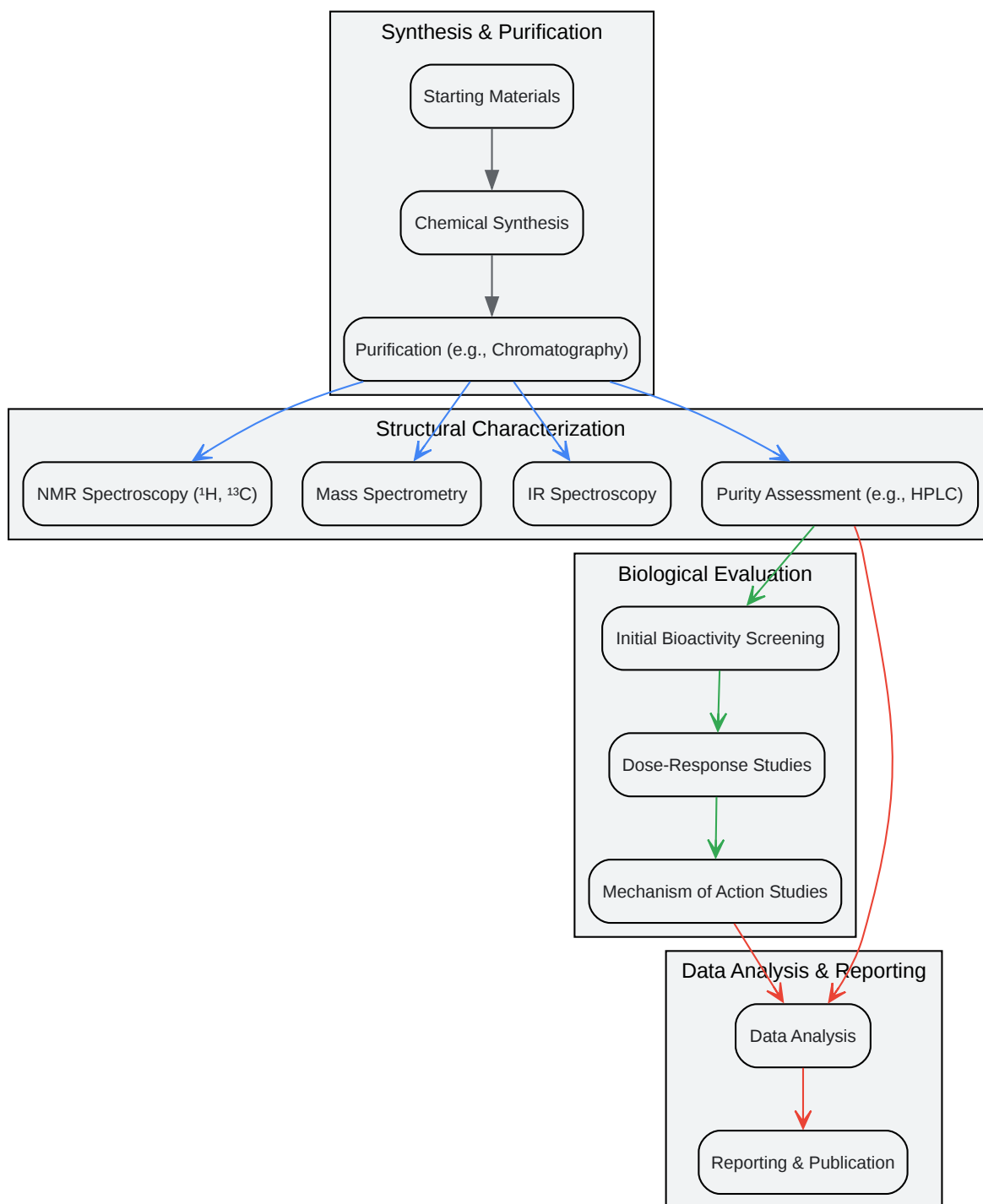
Experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **2-Nitro-3-(trifluoromethyl)phenol** are not available in the public domain based on the conducted searches. While data for isomers and related compounds exist, they are not directly applicable for the precise characterization of this specific molecule.

## Biological Activity and Signaling Pathways

Information regarding the biological activity, mechanism of action, or involvement in specific signaling pathways for **2-Nitro-3-(trifluoromethyl)phenol** is not available in the current scientific literature. Generally, nitro-containing compounds and phenols are known to exhibit a wide range of biological activities.

## Generalized Experimental Workflow

Due to the absence of specific experimental protocols for **2-Nitro-3-(trifluoromethyl)phenol**, a generalized workflow for the characterization of a novel phenol derivative is presented below. This diagram illustrates a logical sequence of steps that would typically be followed in a research setting.



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Caption: Generalized workflow for the synthesis, characterization, and evaluation of a novel chemical entity.

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